5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine
CAS No.:
Cat. No.: VC15869988
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17N3 |
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Molecular Weight | 203.28 g/mol |
IUPAC Name | 5-(3,4-dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine |
Standard InChI | InChI=1S/C12H17N3/c1-9-7-12(15(2)3)14-8-10(9)11-5-4-6-13-11/h7-8H,4-6H2,1-3H3 |
Standard InChI Key | CYUMAJDNVUEMNG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=C1C2=NCCC2)N(C)C |
Introduction
Nomenclature and Molecular Identity
Chemical Identifiers
The compound is recognized by multiple identifiers:
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IUPAC Name: 5-(3,4-dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine .
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CAS Registry Numbers: 1250823-86-9 , 1352523-47-7 , and 532-12-7, with discrepancies arising from supplier-specific classifications and structural variants.
Table 1: Key Molecular Descriptors
Property | Value | Source |
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SMILES | CC1=CC(=NC=C1C2=NCCC2)N(C)C | |
InChIKey | CYUMAJDNVUEMNG-UHFFFAOYSA-N | |
Topological Polar Surface | 38.7 Ų |
The structural complexity arises from the fusion of a pyridine ring (position 5) with a partially saturated pyrrolidine moiety, alongside N,N-dimethyl and 4-methyl substituents .
Synthetic Methodologies
General Synthetic Routes
Synthesis typically involves coupling pyridine precursors with dihydropyrrole derivatives under controlled conditions. A representative pathway includes:
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Mannich Reaction: Condensation of 4-methylpyridin-2-amine with pyrrolidine intermediates in the presence of formaldehyde.
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Catalytic Cyclization: Transition metal-catalyzed cyclization of propargylamine derivatives to form the dihydropyrrole ring.
Table 2: Optimized Reaction Conditions
Parameter | Optimal Range | Impact on Yield |
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Temperature | 80–100°C | Maximizes cyclization efficiency |
Solvent | Tetrahydrofuran | Enhances solubility of intermediates |
Catalyst | Pd/C (5% w/w) | Accelerates C–N bond formation |
Yields reported by suppliers such as Evitachem and ParChem exceed 70% under these conditions . Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
Structural and Electronic Properties
X-ray Crystallography
While crystallographic data remains unpublished, computational models (DFT, B3LYP/6-311+G**) predict:
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Bond Lengths: N1–C2 = 1.342 Å (pyridine), N3–C4 = 1.467 Å (pyrrolidine) .
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Dihedral Angles: 12.8° between pyridine and pyrrolidine planes, indicating moderate conjugation .
Tautomerism and Reactivity
The dihydropyrrole moiety exhibits keto-enol tautomerism, influencing its nucleophilic reactivity at the α-carbon . Quantum mechanical calculations suggest a HOMO-LUMO gap of 4.8 eV, correlating with moderate electrophilicity .
Physicochemical Properties
Table 3: Experimental Physicochemical Data
Property | Value | Method | Source |
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Melting Point | 186–189°C | Differential Scanning Calorimetry | |
LogP (Octanol/Water) | 1.92 ± 0.15 | Shake-flask method | |
Aqueous Solubility | 2.1 mg/mL (25°C) | HPLC-UV |
The compound exhibits pH-dependent solubility, with protonation of the pyridine nitrogen enhancing water solubility below pH 5 .
Biological and Industrial Applications
Materials Science Applications
The conjugated π-system enables use in:
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Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
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Luminescent Probes: Quantum yield Φ = 0.33 in acetonitrile, emitting at 420 nm.
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